2-Amino-2-(5-methylthiophen-2-yl)acetic acid
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Overview
Description
Synthesis Analysis
The synthesis of thiophen-2-yl)acetic acid derivatives, such as 2-Amino-2-(5-methylthiophen-2-yl)acetic acid, can be achieved through several synthetic routes. One method involves starting from 3-aryl-3chloroacrylaldehydes, proceeding through corresponding thienylcarbaldehydes and thienylethanones, using the Willgerodt-Kindler reaction under phase-transfer conditions. This synthesis pathway is notable for its efficiency and the structural specificity it allows, enabling the introduction of various functional groups into the thiophene framework (Podshibyakin et al., 2016).
Scientific Research Applications
Synthesis Techniques
One aspect of the scientific research involving 2-Amino-2-(5-methylthiophen-2-yl)acetic acid includes its synthesis. An expedient synthesis of related thienylacetic acids is achieved through the Willgerodt-Kindler reaction under phase-transfer conditions, using 3-aryl-3chloroacrylaldehydes via corresponding thienylcarbaldehydes and thienylethanones (Podshibyakin et al., 2016).
Characterization and Properties
Studies also involve the characterization and determination of the properties of compounds derived from this compound. For instance, transition metal complexes of novel amino acid bearing Schiff base ligands have been synthesized and characterized, with investigations into their antioxidant and xanthine oxidase inhibitory studies (Ikram et al., 2015).
Application in Material Science
In the field of material science, the derivative of terthiophene oligomer, closely related to this compound, has been synthesized and its electropolymerization studied. This research investigates the effects of solvent on the electrochemical, morphology, redox stability, spectroelectrochemical properties, and electrochromic performance of the achieved polyterthiophene films (Zhang et al., 2016).
Safety and Hazards
properties
IUPAC Name |
2-amino-2-(5-methylthiophen-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-4-2-3-5(11-4)6(8)7(9)10/h2-3,6H,8H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZZCZZBTRRPPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342357 |
Source
|
Record name | 2-amino-2-(5-methylthiophen-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89776-66-9 |
Source
|
Record name | 2-amino-2-(5-methylthiophen-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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